molecular formula C24H19NO2S B4100896 6-(2-ethoxyphenyl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one

6-(2-ethoxyphenyl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one

Cat. No.: B4100896
M. Wt: 385.5 g/mol
InChI Key: JVSUJLVDKLXPKE-UHFFFAOYSA-N
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Description

The compound “6-(2-ethoxyphenyl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one” belongs to a class of organic compounds known as benzothiazepines . These are polycyclic compounds containing a benzene ring fused to a thiazepine core, which is a seven-membered ring with five carbon atoms, one nitrogen atom and one sulfur atom .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzothiazepine core, which is a seven-membered ring with five carbon atoms, one nitrogen atom, and one sulfur atom. The benzothiazepine core is fused to a benzene ring .


Chemical Reactions Analysis

Benzothiazepines can undergo various chemical reactions. For instance, they can be obtained regioselectively from the reaction of 5,6-diamino-3,4-dihydropyrimidin-4-ones with 2-arylideneindandiones .

Mechanism of Action

The mechanism of action of benzothiazepines can vary depending on their structure and the functional groups they contain. Some benzothiazepines have been evaluated for their ability to inhibit different human tumor cell lines .

Future Directions

The future directions for research on this compound could include further studies on its synthesis, properties, and potential applications. For instance, benzothiazepines have been studied for their potential as antitumor agents , and this compound could be explored in similar contexts.

Properties

IUPAC Name

11-(2-ethoxyphenyl)-5,11-dihydroindeno[2,1-c][1,5]benzothiazepin-12-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO2S/c1-2-27-19-13-7-5-11-17(19)24-21-22(15-9-3-4-10-16(15)23(21)26)25-18-12-6-8-14-20(18)28-24/h3-14,24-25H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVSUJLVDKLXPKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2C3=C(C4=CC=CC=C4C3=O)NC5=CC=CC=C5S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(2-ethoxyphenyl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one
Reactant of Route 2
Reactant of Route 2
6-(2-ethoxyphenyl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one
Reactant of Route 3
Reactant of Route 3
6-(2-ethoxyphenyl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one
Reactant of Route 4
6-(2-ethoxyphenyl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one
Reactant of Route 5
6-(2-ethoxyphenyl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one
Reactant of Route 6
6-(2-ethoxyphenyl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one

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